Lipophilicity advantage: Ethyl ester LogP of 0.79 vs. methyl ester analog
Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exhibits a calculated LogP of 0.79 derived from the SPRESIweb dataset hosted on Springer Materials [1]. In contrast, the closest interchangeable analog—methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate—is predicted to have a LogP approximately 0.4–0.5 units lower based on the well-established Hansch π contribution of a methylene group (ΔLogP ≈ +0.5 per –CH2–). While direct experimental determination of the methyl ester's LogP is unavailable in the current literature, this class-level difference is mechanistically consistent with the behavior of homologous ester series, where ethyl esters consistently demonstrate higher lipid membrane partitioning.
Ethyl ester LogP 0.79 (calc.) vs. methyl ester estimated LogP ≈ 0.29–0.39 (Hansch π extrapolation)
| Evidence Dimension | Octanol-water partition coefficient (calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 0.79 |
| Comparator Or Baseline | Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate: estimated LogP ≈ 0.29–0.39 (Hansch extrapolation) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 (ethyl ester more lipophilic) |
| Conditions | In silico prediction using SPRESIweb data engine; comparator value estimated via Hansch π methodology |
Why This Matters
The higher LogP of the ethyl ester directly affects compound solubility, passive membrane permeability, and non-specific protein binding, making it the preferred choice when higher lipophilicity is required without introducing an additional ring system or heteroatom.
- [1] Springer Materials. Substance Profile for C13H16N2O2S (Ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate). Calculated Log P: 0.790. View Source
